2-氯-4-羟基-5-硝基苯甲酸

描述

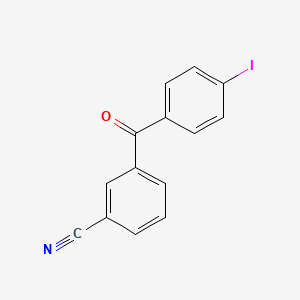

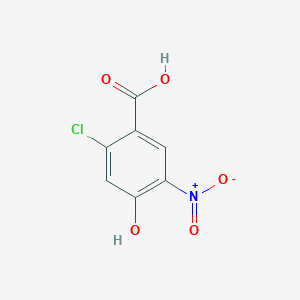

- 2-Chloro-4-hydroxy-5-nitrobenzoic acid is an organic compound with the molecular formula C<sub>7</sub>H<sub>4</sub>ClNO<sub>5</sub>.

- It is a nitrobenzoic acid derivative, containing both a chloro group and a hydroxy group on the benzene ring.

- The nitro group (−NO<sub>2</sub>) imparts polarity to the molecule, affecting its physical properties.

- The compound is used in various applications, including as a ligand and in coordination chemistry.

Synthesis Analysis

- 2-Chloro-4-hydroxy-5-nitrobenzoic acid can be synthesized through various methods, including direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and oxidation of primary amines.

Molecular Structure Analysis

- The compound consists of a benzene ring with a chlorine atom at position 2, a hydroxy group at position 4, and a nitro group at position 5.

- The hybrid resonance structure of the nitro group contributes to its high dipole moment.

Chemical Reactions Analysis

- It undergoes microwave-assisted, regioselective amination reactions with aliphatic and aromatic amines to yield N-substituted 5-nitroanthranilic acid derivatives.

- It acts as a ligand and forms a red luminescent one-dimensional coordination polymer with Eu (III).

Physical And Chemical Properties Analysis

- Boiling point: 101°C (nitromethane) vs. 56°C (2-propanone).

- Water solubility: Low for nitromethane, completely miscible for 2-propanone.

- Infrared bands: Strong bands at ~1550 cm<sup>-1</sup> and 1375 cm<sup>-1</sup> for nitroalkanes.

- Electronic spectra: A weak n → π∗ transition around 270 nm for nitroalkanes, longer wavelengths for aromatic nitro compounds.

科学研究应用

Synthesis of Mesalamine

- Scientific Field: Pharmaceutical Chemistry

- Application Summary: 2-Chloro-5-nitrobenzoic acid is used as a starting material for the large-scale production of mesalamine, an anti-inflammatory agent .

- Methods of Application: This one-pot method involves the conversion of a chloro group into a hydroxyl group using aqueous KOH solution, followed by the reduction of a nitro group to amine using Pd/C .

- Results: The method has excellent conversion (99.3%), high yield (93%), cost effectiveness and validated results for benign, large-scale production .

Analytical Applications

- Scientific Field: Analytical Chemistry

- Application Summary: 2-Chloro-4-hydroxy-5-nitrobenzoic acid can serve as an HPLC analysis standard, a pH indicator, and a detecting agent for heavy metals . It is also suitable for use in several analytical applications including but not limited to pharma release testing, pharma method development for qualitative and quantitative analyses, food and beverage quality control testing, and other calibration requirements .

- Methods of Application: The specific methods of application or experimental procedures would depend on the specific analytical application. For example, in HPLC analysis, it would be used as a standard to calibrate the HPLC instrument .

- Results: The outcomes obtained would also depend on the specific analytical application. For example, in pharma release testing, it could help ensure the quality and safety of pharmaceutical products .

Synthesis of Benzoxazoles

- Scientific Field: Synthetic Organic Chemistry

- Application Summary: 2-Chloro-4-hydroxy-5-nitrobenzoic acid can be used in the synthesis of benzoxazoles . Benzoxazole is a resourceful and important member of the heteroarenes that connects synthetic organic chemistry to medicinal, pharmaceutical, and industrial areas .

- Methods of Application: The specific methods of application or experimental procedures would depend on the specific synthetic strategy. For example, a variety of well-organized synthetic methodologies for benzoxazole using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts, viz. nanocatalysts, metal catalysts, and ionic liquid catalysts, with other miscellaneous techniques has been summarized .

- Results: The outcomes obtained would also depend on the specific synthetic strategy. For example, the motif exhibits a high possibility of broad substrate scope and functionalization to offer several biological activities like anti-microbial, anti-fungal, anti-cancer, anti-oxidant, anti-inflammatory effects, and so on .

Synthesis of Substituted Phenyl Oxazoles

- Scientific Field: Medicinal Chemistry

- Application Summary: 2-Chloro-4-hydroxy-5-nitrobenzoic acid can be used in the synthesis of substituted phenyl oxazoles . These compounds are novel LSD1 inhibitors with antiproliferative activity .

- Methods of Application: The specific methods of application or experimental procedures would depend on the specific synthetic strategy .

- Results: The outcomes obtained would also depend on the specific synthetic strategy. For example, these novel LSD1 inhibitors with antiproliferative activity could have potential applications in cancer treatment .

Synthesis of Sesquiterpenoids

- Scientific Field: Medicinal Chemistry

- Application Summary: 2-Chloro-4-hydroxy-5-nitrobenzoic acid can be used in the synthesis of sesquiterpenoids . Sesquiterpenoids are a class of terpenes that consist of three isoprene units and have the molecular formula C15H24 . They are known to exhibit a wide range of biological and pharmacological properties .

- Methods of Application: The specific methods of application or experimental procedures would depend on the specific synthetic strategy .

- Results: The outcomes obtained would also depend on the specific synthetic strategy. For example, sesquiterpenoids are potential antibacterial compounds .

Synthesis of Cathepsin L Inhibitors

- Scientific Field: Biochemistry

- Application Summary: 2-Chloro-4-hydroxy-5-nitrobenzoic acid can be used to synthesize cathepsin L inhibitors . Cathepsin L is a lysosomal cysteine protease that plays a significant role in protein degradation, antigen processing, and other cellular functions . Inhibitors of cathepsin L have potential therapeutic applications in the treatment of diseases such as cancer, rheumatoid arthritis, and osteoporosis .

- Methods of Application: The specific methods of application or experimental procedures would depend on the specific synthetic strategy .

- Results: The outcomes obtained would also depend on the specific synthetic strategy .

安全和危害

- The compound is considered hazardous due to its irritant properties.

- It is important to handle it with care and follow safety guidelines.

未来方向

- Further research could explore its applications in coordination chemistry and ligand design.

- Investigate potential therapeutic uses beyond its current applications.

Please note that this analysis is based on available information, and further studies may provide additional insights. 🌟

属性

IUPAC Name |

2-chloro-4-hydroxy-5-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClNO5/c8-4-2-6(10)5(9(13)14)1-3(4)7(11)12/h1-2,10H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POXKNUFPZVKHIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1[N+](=O)[O-])O)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70627147 | |

| Record name | 2-Chloro-4-hydroxy-5-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70627147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-4-hydroxy-5-nitrobenzoic acid | |

CAS RN |

792952-51-3 | |

| Record name | 2-Chloro-4-hydroxy-5-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70627147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。